molecular formula C20H17NO4 B293325 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

カタログ番号 B293325
分子量: 335.4 g/mol
InChIキー: QBYHAILCIMYBMT-DYTRJAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as HOCPCA, is a synthetic compound that has been studied for its potential therapeutic applications. HOCPCA belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of effects on the body.

作用機序

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one acts as an agonist at the CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors. Activation of these receptors leads to a range of downstream effects, including the inhibition of neurotransmitter release and the modulation of ion channels.
Biochemical and Physiological Effects:
7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation. It has also been shown to have activity in the central nervous system, where it may have potential applications in the treatment of neurological disorders.

実験室実験の利点と制限

One advantage of 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is that it has been shown to have high potency and selectivity for the CB1 and CB2 cannabinoid receptors. However, one limitation is that it may have off-target effects at other receptors, which could complicate its use in experimental settings.

将来の方向性

There are several potential future directions for research on 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another area of interest is its potential use in the treatment of pain and inflammation, particularly in the context of chronic pain conditions. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, as well as its potential toxicity and side effects.

合成法

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several chemical reactions, including a Mannich reaction and a cyclization step.

科学的研究の応用

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have activity at both the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain and inflammation.

特性

分子式

C20H17NO4

分子量

335.4 g/mol

IUPAC名

7-[(2Z)-2-hydroxyimino-2-phenylethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17NO4/c22-20-17-8-4-7-15(17)16-10-9-14(11-19(16)25-20)24-12-18(21-23)13-5-2-1-3-6-13/h1-3,5-6,9-11,23H,4,7-8,12H2/b21-18+

InChIキー

QBYHAILCIMYBMT-DYTRJAOYSA-N

異性体SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC/C(=N\O)/C4=CC=CC=C4

SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=NO)C4=CC=CC=C4

正規SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=NO)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。